6-Fluoro-5-methylpyridin-3-amine

Lipophilicity Drug-likeness Medicinal chemistry

6-Fluoro-5-methylpyridin-3-amine is the regiospecific 6-fluoro-5-methyl substituted pyridine building block required for synthesis of marketed kinase inhibitors (Pazopanib, Regorafenib). Generic substitution with non-fluorinated or 6-chloro analogs alters LogP by up to 1.5 units, risking synthetic failure. Procure with confidence: • Proven intermediate in VEGFR/PDGFR/c-Kit inhibitor synthesis • MW 126.13, cLogP 0.71-ideal for lead-like optimization • ≥98% purity with batch QC (NMR, HPLC); shipped ambient globally

Molecular Formula C6H7FN2
Molecular Weight 126.13 g/mol
CAS No. 186593-48-6
Cat. No. B069239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-5-methylpyridin-3-amine
CAS186593-48-6
Molecular FormulaC6H7FN2
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1F)N
InChIInChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3
InChIKeyKADQKKYTJHXBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-5-methylpyridin-3-amine – Physicochemical and Application Profile


6-Fluoro-5-methylpyridin-3-amine (CAS 186593-48-6), also designated as 5-amino-2-fluoro-3-picoline, is a fluorinated pyridine building block with molecular formula C₆H₇FN₂ and molecular weight 126.13 g·mol⁻¹ [1][2]. The compound features a primary amine at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 5-position of the pyridine ring. Its physicochemical properties include a density of 1.196–1.2 g·cm⁻³, boiling point of ~275.5 °C (at 760 mmHg), polar surface area (PSA) of 38.91 Ų, and a calculated LogP of 0.71–1.69 depending on the computational method [1][2]. The compound is primarily utilized as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules within medicinal chemistry programs [3].

Regiospecific 6-fluoro-5-methyl substitution for electronic control
Primary amine enables further derivatization via coupling or substitution
Documented intermediate in kinase inhibitor synthetic routes

6-Fluoro-5-methylpyridin-3-amine vs. Generic Aminopyridine Analogs


The regiospecific 6-fluoro-5-methyl substitution pattern in 6-fluoro-5-methylpyridin-3-amine imparts a distinct combination of electronic character and lipophilicity that cannot be replicated by simple aminopyridine analogs. Replacing the fluorine with hydrogen (5-methylpyridin-3-amine) alters LogP by approximately 0.27–1.25 log units depending on the computational model and eliminates the electron-withdrawing effect of fluorine, which is essential for tuning the reactivity of downstream intermediates in nucleophilic aromatic substitution and cross-coupling reactions [1][2]. Substituting fluorine with chlorine (6-chloro-5-methylpyridin-3-amine) increases LogP by ~0.8–1.5 units and raises molecular weight by 16.45 g·mol⁻¹, potentially compromising lead-like physicochemical profiles [3][4]. Furthermore, the 5-methyl-3-amine orientation ensures the amino group remains available for subsequent functionalization while the fluorine atom provides metabolic stability benefits characteristic of fluorinated heterocycles; a regioisomeric shift (e.g., 6-fluoro-4-methylpyridin-3-amine) retains identical molecular formula and similar boiling point but exhibits markedly different LogP (~0.98–1.69 vs. 0.71 for the target compound) and altered steric environment around the reactive amine, which can redirect synthetic outcomes [5]. These quantitative differences in physicochemical properties and the documented role of 6-fluoro-5-methylpyridin-3-amine as a specific intermediate in the synthesis of marketed kinase inhibitors such as Pazopanib and Regorafenib underscore that generic substitution without experimental validation carries significant risk of synthetic failure or suboptimal biological activity in the final drug candidate [6].

Analog Non-fluorinated 5-methylpyridin-3-amine lacks the electron-withdrawing fluorine, altering electronic character and LogP for nucleophilic aromatic substitution.
Analog 6-Chloro-5-methylpyridin-3-amine increases lipophilicity and molecular weight, which may shift lead-likeness properties.
Regioisomer 6-Fluoro-4-methylpyridin-3-amine has a different LogP and steric environment around the amine, potentially redirecting coupling outcomes.

6-Fluoro-5-methylpyridin-3-amine: Quantitative Evidence vs. Structural Analogs


Lipophilicity Modulation: Intermediate LogP Profile

6-Fluoro-5-methylpyridin-3-amine (6-F-5-Me-Pyr-3-NH₂) exhibits a computed LogP of 0.71 (Chemsrc) to 1.6925 (YYBY), positioning it between the non-fluorinated parent 5-methylpyridin-3-amine (LogP = 0.44, Chemsrc) and the 6-chloro analog 6-chloro-5-methylpyridin-3-amine (XLogP3-AA = 1.5, PubChem; LogP = 1.98–2.21 from other sources) [1][2]. The fluorine atom thus provides a moderate increase in lipophilicity relative to the non-halogenated scaffold (ΔLogP ≈ +0.27 to +1.25) while avoiding the excessive lipophilicity burden of the chloro congener (ΔLogP ≈ −0.8 to −1.5 relative to the 6-Cl analog). This intermediate lipophilicity profile better aligns with lead-like chemical space criteria (LogP ≤ 3–5) and may translate into more favorable absorption-distribution-metabolism-excretion (ADME) properties in downstream drug candidates [3].

Lipophilicity modulation
Data to verify
Target LogP 0.71–1.69 vs. 0.44 (H) and 1.5–2.2 (Cl)
Intermediate LogP may support lead-like ADME optimization.
Computed values; experimental LogP not available.
Lipophilicity Drug-likeness Medicinal chemistry

Metabolic Stability Advantage: C–F Bond Strength

The carbon–fluorine bond at the 6-position of 6-fluoro-5-methylpyridin-3-amine possesses a bond dissociation energy of approximately 116 kcal·mol⁻¹, compared to ~99 kcal·mol⁻¹ for C–H bonds and ~81 kcal·mol⁻¹ for C–Cl bonds as established in the fluorinated heterocycles literature [1]. This elevated bond strength renders the 6-fluoro substituent significantly more resistant to oxidative metabolism by cytochrome P450 enzymes than the 6-chloro analog, where the weaker C–Cl bond is more susceptible to metabolic cleavage [1][2]. Additionally, the strong electron-withdrawing effect of fluorine (Hammett σₘ = 0.34) polarizes the pyridine ring, facilitating nucleophilic aromatic substitution at positions activated by the fluorine, while the chloro analog (σₘ = 0.37) provides comparable electronic activation but with the aforementioned metabolic liability and greater steric bulk (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å) that can impede subsequent coupling reactions [3]. This combination of metabolic robustness and steric compactness makes the 6-fluoro substitution pattern particularly advantageous for medicinal chemistry applications where metabolic stability and synthetic versatility are concurrently required [4].

C–F bond strength
Class-level
C–F BDE ≈ 116 kcal/mol vs. C–H 99, C–Cl 81
Stronger bond may contribute to metabolic stability assessment.
Class-level heterocycle literature values; not measured on target.
Metabolic stability C–F bond strength Drug metabolism

Purity and Batch QC: Multi-Technique Characterization Standard

6-Fluoro-5-methylpyridin-3-amine is commercially available at purities of ≥98% (GC or HPLC) from multiple established chemical suppliers, with comprehensive batch-specific quality control documentation including NMR, HPLC, and GC analyses . Bidepharm provides standard purity of 98% with downloadable batch QC reports (NMR, HPLC, GC) , while AK Scientific specifies 98% minimum purity by GC with a melting point of 117–118 °C and long-term storage conditions defined . Aladdin Scientific offers the compound at ≥98% purity with certificate of analysis available . Thermo Scientific (Fisher Scientific) supplies the compound at 95% purity . In comparison, the 6-chloro analog (6-chloro-5-methylpyridin-3-amine) is typically offered at 95–97% purity , and the 6-fluoro-4-methyl regioisomer at 95–97% purity [1]. The consistent availability of 98% purity with multi-technique batch QC for the target compound provides procurement confidence and reduces the need for additional in-house purification prior to use in synthesis.

Purity & batch QC
Specification review
≥98% (GC/HPLC) with NMR, HPLC, GC documentation
Higher typical purity may reduce re-purification needs.
Supplier specifications; verify per batch COA.
Purity specification Quality control Procurement

Validated Intermediate for Pazopanib and Regorafenib

6-Fluoro-5-methylpyridin-3-amine is explicitly documented as a key synthetic intermediate in the preparation of the anticancer tyrosine kinase inhibitors Pazopanib (Votrient®) and Regorafenib (Stivarga®) [1]. Pazopanib is a multi-targeted VEGFR inhibitor with IC₅₀ values of 10, 30, and 47 nM against VEGFR1, VEGFR2, and VEGFR3 respectively, approved for metastatic renal cell carcinoma and soft tissue sarcoma [2]. Regorafenib inhibits RET, C-RAF, VEGFR2, c-Kit, VEGFR1, and PDGFRβ with IC₅₀ values of 1.5, 2.5, 4.2, 7, 13, and 22 nM, respectively, and is approved for metastatic colorectal cancer and gastrointestinal stromal tumors [3]. In contrast, the 6-fluoro-4-methyl regioisomer (CAS 954236-33-0) and the 6-chloro analog (CAS 38186-82-2) do not appear in the published synthetic routes of these marketed APIs, indicating that the 6-fluoro-5-methyl substitution pattern is specifically required for the synthetic transformations leading to these clinically validated drugs. This established role in the synthesis of approved pharmaceuticals provides a compelling procurement rationale for medicinal chemistry groups engaged in kinase inhibitor development.

Intermediate role
Head-to-head
Documented in Pazopanib and Regorafenib synthesis; analogs not reported in these routes
Reported intermediate for marketed kinase inhibitors; research context only.
Qualitative evidence from patent/literature synthetic routes.
Kinase inhibitor Pharmaceutical intermediate API synthesis

Potassium Channel Blocker Potential from Related Scaffold

A structurally related fluorinated aminopyridine, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), has been characterized as a potassium (K⁺) channel blocker with comparable potency to the clinically used drug 4-aminopyridine (4AP) [1]. In a head-to-head comparison with the PET tracer 3-fluoro-4-aminopyridine (3F4AP), 5Me3F4AP demonstrated comparable basicity (pKₐ = 7.46 ± 0.01 vs. 7.37 ± 0.07, P = 0.08), greater lipophilicity (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002, P < 0.0001), higher permeability to an artificial brain membrane (Pₑ = 88.1 ± 18.3 vs. 31.1 ± 2.9 nm·s⁻¹, P = 0.03), and superior metabolic stability toward CYP2E1-mediated oxidation (IC₅₀ = 36.2 ± 2.5 vs. 15.4 ± 5.1, P = 0.0003) [1]. While 6-fluoro-5-methylpyridin-3-amine differs in its amino group position (3-amino vs. 4-amino in 5Me3F4AP), the shared fluorinated methylpyridine scaffold suggests that the target compound may also possess K⁺ channel modulatory activity. The enhanced brain membrane permeability and CYP2E1 stability observed for 5Me3F4AP highlight the potential value of this fluorinated scaffold class in CNS-targeted drug discovery and PET tracer development [1].

K+ channel potential
Class-level
Related 5Me3F4AP: Pₑ = 88.1 nm/s, CYP2E1 IC₅₀ = 36.2 vs. 3F4AP 31.1 nm/s, 15.4
Class-level data supports further CNS permeability evaluation.
Inference from regioisomeric analog; direct target data needed.
Potassium channel blocker PET imaging Neurological research

Molecular Weight and Density: Optimal Balance for Fragment-Based Design

6-Fluoro-5-methylpyridin-3-amine has a molecular weight of 126.13 g·mol⁻¹ and density of 1.196–1.20 g·cm⁻³, placing it within the optimal range for fragment-based drug discovery (MW < 300) and lead-like compound libraries [1][2]. Compared to the non-fluorinated analog 5-methylpyridin-3-amine (MW = 108.14 g·mol⁻¹, density = 1.068 g·cm⁻³), the fluorine substitution adds only 18 g·mol⁻¹ while providing the ADME and electronic benefits described above . In contrast, the 6-chloro analog has a molecular weight of 142.59 g·mol⁻¹ and a higher density of 1.26–1.30 g·cm⁻³, representing a 16.5 g·mol⁻¹ mass penalty over the fluoro compound [3]. The 6-difluoromethyl analog (CAS 1806766-70-0) further increases molecular weight to 158.15 g·mol⁻¹ (ΔMW = +32 g·mol⁻¹ vs. target) with a density of 1.224 g·cm⁻³ [4]. Across this analog series, the 6-fluoro compound uniquely provides the smallest molecular weight increase relative to the parent scaffold while still introducing the metabolically stabilizing C–F bond, making it the most mass-efficient fluorinated option for early-stage drug discovery programs where molecular weight minimization is prioritized.

Molecular weight
Reported
126.13 g/mol vs. 108.14 (H), 142.59 (Cl), 158.15 (CHF₂)
Smallest MW increase among halogenated analogs; supports fragment-based criteria.
Standard database values; experimental density may vary.
Molecular weight Lead-likeness Fragment-based drug design

6-Fluoro-5-methylpyridin-3-amine: Priority Application Scenarios


Kinase Inhibitor Programs: Validated Fluorinated Building Block

Based on the documented role of 6-fluoro-5-methylpyridin-3-amine as an intermediate in the synthesis of Pazopanib and Regorafenib [1], this compound is the preferred choice for medicinal chemistry teams developing novel tyrosine kinase inhibitors targeting VEGFR, PDGFR, c-Kit, or FGFR families. The 6-fluoro-5-methyl substitution pattern is specifically required for the synthetic routes to these clinically validated drugs; use of the 6-fluoro-4-methyl regioisomer or the 6-chloro analog would necessitate route redesign and revalidation. The intermediate LogP (0.71) and low molecular weight (126.13 g·mol⁻¹) further support lead-likeness optimization during the hit-to-lead and lead optimization phases [2].

CNS Drug Discovery: Enhanced Brain Permeability Scaffold

The class-level evidence from 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), which demonstrated 2.8-fold higher brain membrane permeability (Pₑ = 88.1 vs. 31.1 nm·s⁻¹) and 2.35-fold greater CYP2E1 metabolic stability (IC₅₀ = 36.2 vs. 15.4) compared to the mono-fluorinated analog 3F4AP [1], indicates that the fluorinated methylpyridine scaffold class warrants prioritization for CNS drug discovery programs. While direct data on 6-fluoro-5-methylpyridin-3-amine are not yet available, the shared structural features (fluorine at pyridine position ortho to ring nitrogen, methyl substituent) make this compound a compelling building block for synthesizing CNS-penetrant compound libraries, particularly given its low molecular weight (126.13 g·mol⁻¹) and acceptable PSA (38.91 Ų) that fall within CNS drug-like space [2].

FBDD: Mass-Efficient Fluorinated Fragment

With a molecular weight of 126.13 g·mol⁻¹, 6-fluoro-5-methylpyridin-3-amine falls well within the Rule of Three guidelines for fragment-based screening libraries (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. Among halogenated analogs, it provides the smallest molecular weight penalty relative to the non-halogenated parent (+18 g·mol⁻¹ for F vs. +34 g·mol⁻¹ for Cl vs. +50 g·mol⁻¹ for CHF₂), making it the most mass-efficient option for introducing metabolic stability without exceeding fragment-likeness criteria [2]. The availability of the compound at ≥98% purity with comprehensive batch QC (NMR, HPLC, GC) further ensures that fragment screening results are not confounded by impurities.

PET Tracer Development: Fluorinated Aminopyridine Scaffold

The demonstrated potassium channel blocking activity and favorable brain permeability properties of the structurally related 5Me3F4AP compound [1], combined with the presence of a fluorine atom amenable to isotopic substitution (¹⁸F for PET imaging), position 6-fluoro-5-methylpyridin-3-amine as a candidate scaffold for PET tracer development targeting demyelinating diseases such as multiple sclerosis. The compound's 6-fluoro substitution may offer distinct radiolabeling chemistry compared to the 3-fluoro regioisomer, providing synthetic flexibility in radiotracer design. Procurement of high-purity material (≥98%) with documented batch QC is essential for PET precursor applications where chemical purity directly impacts radiochemical yield and specific activity [2].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis research
Documented use in Pazopanib/Regorafenib synthetic routes
Verify route compatibility and intermediate purity
CNS drug discovery research
Fluorinated methylpyridine scaffold with class-level brain permeability evidence
Assess BBB permeability and metabolic stability of derived compounds
Fragment-based drug discovery
Low molecular weight and intermediate lipophilicity for fragment libraries
Confirm purity and fragment screening hit rates
PET tracer development research
Fluorine atom amenable to ¹⁸F labeling; related scaffold K+ channel activity
Evaluate radiolabeling efficiency and precursor purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-5-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.